molecular formula C10H12N2O3 B5697521 4-(Furan-2-carbonyl)piperazine-1-carbaldehyde

4-(Furan-2-carbonyl)piperazine-1-carbaldehyde

Cat. No.: B5697521
M. Wt: 208.21 g/mol
InChI Key: KIIYHYZSWJBPBG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(Furan-2-carbonyl)piperazine-1-carbaldehyde typically involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and piperazine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(Furan-2-carbonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Mechanism of Action

The mechanism of action of 4-(Furan-2-carbonyl)piperazine-1-carbaldehyde largely depends on its specific application. In medicinal chemistry, the compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to antibacterial effects. The furan ring’s electron-rich nature allows it to participate in various biochemical interactions, while the piperazine moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to 4-(Furan-2-carbonyl)piperazine-1-carbaldehyde include other furan derivatives and piperazine-containing compounds. Some examples are:

This compound stands out due to its unique combination of the furan and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(furan-2-carbonyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-8-11-3-5-12(6-4-11)10(14)9-2-1-7-15-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIYHYZSWJBPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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